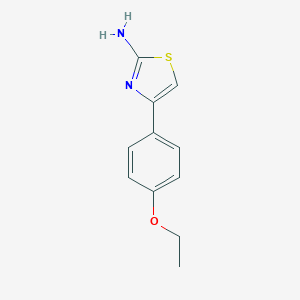

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFYWQXVNAKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346559 | |

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-29-0 | |

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the widely recognized Hantzsch thiazole synthesis. This document outlines the reaction mechanism, detailed experimental protocols for the synthesis of the key intermediate and the final product, and a compilation of relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for researchers in the field.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, this compound (CAS No. 15850-29-0), is a member of this important class of heterocycles. Its synthesis is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2-bromo-1-(4-ethoxyphenyl)ethanone and thiourea. This guide will provide a detailed, step-by-step methodology for the preparation of this compound, along with its characterization data.

Synthetic Pathway

The synthesis of this compound is a two-step process:

-

Bromination of 4-Ethoxyacetophenone: The synthesis begins with the α-bromination of 4-ethoxyacetophenone to yield the key intermediate, 2-bromo-1-(4-ethoxyphenyl)ethanone.

-

Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then reacted with thiourea in a cyclocondensation reaction to form the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Ethoxyacetophenone | 1676-63-7 | C₁₀H₁₂O₂ | 164.20 | White to off-white solid |

| 2-Bromo-1-(4-ethoxyphenyl)ethanone | 38059-86-8 | C₁₀H₁₁BrO₂ | 243.10 | White to pale yellow solid |

| This compound | 15850-29-0 | C₁₁H₁₂N₂OS | 220.29 | Off-white to yellow solid |

Table 2: Spectral Data for this compound

| Data Type | Predicted/Representative Values |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 168.0 (C=N), 158.0 (Ar-C-O), 150.0 (Thiazole C-4), 128.0 (Ar-CH), 127.5 (Ar-C), 114.5 (Ar-CH), 101.0 (Thiazole C-5), 63.0 (OCH₂CH₃), 14.5 (OCH₂CH₃) |

| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₃N₂OS⁺: 221.07; found: 221.1 |

Experimental Protocols

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone (Intermediate)

Materials:

-

4-Ethoxyacetophenone

-

Bromine (Br₂)

-

Methanol (MeOH) or Acetic Acid (AcOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled reaction mixture via a dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-bromo-1-(4-ethoxyphenyl)ethanone.

Synthesis of this compound (Final Product)

Materials:

-

2-Bromo-1-(4-ethoxyphenyl)ethanone

-

Thiourea

-

Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-1-(4-ethoxyphenyl)ethanone (1 equivalent) and thiourea (1.1-1.2 equivalents) in ethanol or methanol.[1]

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water or a dilute solution of sodium bicarbonate to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[1]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of the bromoketone, displacing the bromide ion.

-

Cyclization: The amino group of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures for the bromination of 4-ethoxyacetophenone and the subsequent Hantzsch thiazole synthesis, researchers can reliably produce this valuable compound. The provided quantitative data and mechanistic insights further support the practical application of this synthesis in a laboratory setting. This guide serves as a valuable resource for professionals in drug discovery and development, facilitating the exploration of novel 2-aminothiazole derivatives.

References

Core Mechanism of Action of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine and its Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the known mechanisms of action for the broader class of 4-aryl-1,3-thiazol-2-amine derivatives to infer the potential activities of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine. Specific experimental data for the exact title compound is not prevalent in the reviewed literature.

Introduction

The 4-aryl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Compounds bearing this core have been investigated for their potential as anti-cancer, anti-inflammatory, neuroprotective, and anti-infective agents.[4][5][6][7] This technical guide elucidates the primary mechanisms of action attributed to this class of compounds, with a focus on tubulin polymerization inhibition and modulation of the eicosanoid pathway. The presented data, protocols, and pathways are derived from studies on close structural analogs of this compound.

Primary Mechanisms of Action

Tubulin Polymerization Inhibition

A significant body of research points to N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of tubulin polymerization.[4][8] These compounds often act as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics, which are critical for cell division, motility, and morphology.[4]

Signaling Pathway:

The inhibition of tubulin polymerization by these thiazole derivatives initiates a cascade of events culminating in apoptosis.

Quantitative Data: Antiproliferative Activity of Thiazole Derivatives

The antiproliferative activity of various N,4-diaryl-1,3-thiazole-2-amines has been evaluated in several human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 10s | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl) | SGC-7901 | 0.36 | [4] |

| MGC-803 | 0.86 | [4] | ||

| BGC-823 | 0.52 | [4] | ||

| 3e | 2-N-methylamino-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl) | A549 (Lung) | 0.0017 | [8] |

| LoVo (Colon) | 0.038 | [8] | ||

| MCF-7 (Breast) | 0.0021 | [8] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell viability.

Inhibition of Eicosanoid Metabolism

4-Aryl-1,3-thiazol-2-amine derivatives have been identified as potent inhibitors of key enzymes in the arachidonic acid (AA) cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2).[5][9][10][11][12] Inhibition of these enzymes reduces the production of pro-inflammatory lipid mediators like leukotrienes and prostaglandins, respectively.[9]

Signaling Pathway:

The anti-inflammatory action stems from the blockade of parallel pathways in arachidonic acid metabolism.

Quantitative Data: Enzyme Inhibition by Thiazole Derivatives

The inhibitory activity of thiazole compounds against enzymes of the eicosanoid pathway is presented below.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| ST-1705 | 5-LOX | 0.9 ± 0.2 | [9] |

| COX-2 | 9.1 ± 1.1 (% residual activity at 10 µM) | [9] | |

| Compound 5d | 5-LOX | 23.08 | [10][11] |

| COX-2 | 0.83 | [11] | |

| Compound 5e | 5-LOX | - | [10][11] |

| COX-2 | 0.76 | [11] | |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | - | [5] |

Experimental Protocol: 5-LOX Enzyme Inhibition Assay

A common method to determine 5-LOX inhibition is the ferric oxidation of xylenol orange (FOX) assay.

Other Potential Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

Certain thiazole-based derivatives have shown potent in vitro inhibitory activity against acetylcholinesterase (AChE), suggesting a potential therapeutic application in neurodegenerative diseases like Alzheimer's.[6] For instance, some synthesized compounds displayed AChE inhibitory activities with IC50 values in the nanomolar range (103.24 nM and 108.94 nM).[6]

Antileishmanial Activity

4-Phenyl-1,3-thiazol-2-amines have demonstrated activity against the promastigote forms of Leishmania amazonensis, with some compounds exhibiting IC50 values in the low micromolar range (20 to 60 µM).[7] Molecular modeling studies suggest that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds.[7]

Conclusion

The this compound core structure is a versatile pharmacophore associated with multiple mechanisms of action. Based on extensive research on its analogs, the most prominent and well-characterized mechanisms are the inhibition of tubulin polymerization, leading to anticancer effects, and the inhibition of key enzymes in the eicosanoid pathway, resulting in anti-inflammatory activity. Further investigation into AChE inhibition and anti-infective properties reveals the broad therapeutic potential of this chemical class. Direct experimental validation is required to confirm which of these mechanisms are dominant for the specific compound this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 12. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine and its Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the core structure of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine and its N-substituted derivatives, which have demonstrated significant potential as therapeutic agents. This document collates and synthesizes findings on their anticancer, anti-inflammatory, and antimicrobial properties. Key mechanisms of action, including tubulin polymerization inhibition and 5-lipoxygenase (5-LOX) inhibition, are discussed in detail. Experimental protocols for pivotal assays are provided to facilitate further research and development in this area. Quantitative data from representative analogues are summarized, and key cellular pathways are visualized to provide a comprehensive overview for drug discovery and development professionals.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The 2-aminothiazole subset, in particular, has garnered substantial interest due to its synthetic tractability and diverse pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4] The 4-(4-ethoxyphenyl) substitution provides a key structural element that influences the molecule's interaction with various biological targets. This whitepaper will provide an in-depth exploration of the biological activities associated with this chemical scaffold, focusing on the core mechanisms and providing detailed experimental frameworks.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points to the potent antiproliferative activity of N-aryl-4-aryl-1,3-thiazole-2-amines, which function as tubulin polymerization inhibitors.[5][6] These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][7]

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including mitosis, cell motility, and intracellular transport.[5] Tubulin-binding agents that disrupt microtubule function are a clinically validated class of anticancer drugs. Derivatives of this compound act as microtubule destabilizing agents, preventing the polymerization of tubulin heterodimers into microtubules. This leads to the collapse of the mitotic spindle, preventing proper chromosome segregation and ultimately triggering programmed cell death.[5][6]

Signaling Pathway: Tubulin Inhibition and G2/M Arrest

References

- 1. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

The Structure-Activity Relationship of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) for this class of compounds, focusing on key therapeutic targets. The information presented herein is intended to support researchers and professionals in the design and development of novel therapeutics based on this versatile chemical core.

Core Structure and Therapeutic Potential

The fundamental structure consists of a 2-aminothiazole ring substituted at the 4-position with a 4-ethoxyphenyl group. This core has been identified as a key pharmacophore in the development of inhibitors for various enzymes and receptors, implicated in a range of pathologies from cancer to inflammatory diseases and neurodegenerative disorders. Modifications at the 2-amino group, the thiazole ring, and the ethoxyphenyl moiety have profound effects on the biological activity and selectivity of these compounds.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. The following sections delineate the SAR for different biological targets.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 4-aryl-1,3-thiazol-2-amine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. While direct data for the 4-ethoxyphenyl analog is limited, studies on closely related 4-(4-methoxyphenyl)thiazol-2-amine derivatives provide significant insights. The activity is influenced by substitutions on the 2-amino group and the thiazole ring. For instance, the introduction of a thiazolidin-4-one moiety at the 2-amino position can lead to potent AChE inhibitors.[1][2]

Table 1: Acetylcholinesterase Inhibitory Activity of 4-(4-methoxyphenyl)thiazol-2-amine Derivatives

| Compound ID | R (Substitution at 2-amino group) | IC50 (nM) |

| 10 | 2-(4-Oxo-3-phenyl-thiazolidin-2-ylideneamino) | 103.24 |

| 16 | 2-(5-(4-Chlorobenzylidene)-4-oxo-thiazolidin-2-ylideneamino) | 108.94 |

| Donepezil | (Reference Drug) | - |

Data extracted from a study on 4-(4-methoxyphenyl)thiazol-2-amine derivatives, which are structurally similar to the 4-ethoxyphenyl core.[1][2]

The SAR suggests that bulky and heterocyclic substituents at the 2-amino position are favorable for AChE inhibition. The benzylidene substitution on the thiazolidinone ring in compound 16 demonstrates that further modifications can modulate potency.[1]

Anticancer Activity (Tubulin Inhibition)

A series of N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors, a validated strategy in cancer chemotherapy.[3] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

In this context, the 4-ethoxyphenyl group at the C4 position of the thiazole (referred to as the B-ring) is a key structural feature. The nature of the aryl group at the 2-amino position (the A-ring) is a critical determinant of antiproliferative activity.

Table 2: Antiproliferative Activity of N,4-diaryl-1,3-thiazole-2-amine Derivatives

| Compound ID | A-ring (Substitution at 2-amino group) | B-ring (Substitution at C4 of thiazole) | Cell Line | IC50 (μM) |

| 10s | 2,4-dimethoxyphenyl | 4-methoxyphenyl | SGC-7901 | 0.36 |

| 10s | 2,4-dimethoxyphenyl | 4-methoxyphenyl | HT-1080 | 0.86 |

| 10s | 2,4-dimethoxyphenyl | 4-methoxyphenyl | A549 | 0.54 |

| 10l | 3-hydroxy-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | HT-1080 | <1 |

This table highlights the potent activity of analogs. While not the exact 4-ethoxyphenyl derivative, the 4-methoxyphenyl analog (10s) shows significant potency.[3]

The data indicates that a 2,4-dimethoxy substitution on the A-ring confers potent antiproliferative activity.[3] The substitution pattern on the B-ring is also crucial, with methoxy groups generally favoring activity. This suggests that a 4-ethoxyphenyl group would likely maintain or enhance this activity due to similar electronic and steric properties.

Anti-inflammatory Activity (COX/LOX Inhibition)

The 4-aryl-1,3-thiazol-2-amine scaffold has also been explored for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Studies on N,4-diaryl-1,3-thiazole-2-amines have revealed compounds with dual inhibitory activity against 5-LOX and COX-2.[5]

Table 3: COX and 5-LOX Inhibitory Activity of N,4-diaryl-1,3-thiazole-2-amine Derivatives

| Compound ID | R1 (Substitution on 4-phenyl ring) | R2 (Substitution on 2-aminophenyl ring) | 5-LOX IC50 (μM) | COX-2 Inhibition at 10 μM (% Residual Activity) |

| 7 | H | 2-hydroxyphenyl | Multi-target | - |

| 9 | 4-Cl | 2-hydroxyphenyl | 0.9 ± 0.2 | 9.1 ± 1.1 |

Data from a study on N,4-diaryl-1,3-thiazole-2-amines.[5]

The presence of a hydroxyl group on the 2-aminophenyl ring appears to be important for activity. The substitution on the 4-phenyl ring of the thiazole also modulates potency and selectivity. This suggests that a 4-ethoxyphenyl substituent could be a promising modification for developing potent and selective anti-inflammatory agents.

Experimental Protocols

General Synthesis of 4-Arylthiazol-2-amines

The core scaffold of 4-arylthiazol-2-amines is typically synthesized via the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea.[1][6]

Protocol:

-

An appropriate aryl methyl ketone (e.g., 4-ethoxyacetophenone) is brominated to yield the corresponding α-bromoacetophenone.

-

The resulting 2-bromo-1-(4-ethoxyphenyl)ethan-1-one is then reacted with thiourea in a suitable solvent, such as ethanol.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration and purified by recrystallization.[6]

In Vitro Acetylcholinesterase (AChE) Inhibitory Activity Assay

The AChE inhibitory activity is commonly determined using a modification of Ellman's spectrophotometric method.[1][2]

Protocol:

-

The assay is performed in a 96-well microplate.

-

A solution of acetylthiocholine iodide (ATCI) is used as the substrate.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

-

Test compounds are pre-incubated with the enzyme (AChE from electric eel) in phosphate buffer (pH 8.0) for a specified time at a controlled temperature.

-

The reaction is initiated by the addition of the substrate (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion of 5-thio-2-nitrobenzoic acid.

-

The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

IC50 values are determined from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be monitored by measuring the increase in turbidity.

Protocol:

-

Purified tubulin is kept in a polymerization buffer (e.g., containing GTP) on ice.

-

The test compound or a control vehicle is added to the tubulin solution.

-

The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.

-

The increase in absorbance (turbidity) is monitored over time at a wavelength of 340 nm.

-

Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

In Vitro COX/LOX Inhibition Assays

The inhibitory activity against COX-1, COX-2, and 5-LOX can be assessed using various in vitro enzyme assays.[4][7]

Protocol for COX Inhibition:

-

The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).

-

Recombinant human COX-1 or COX-2 is incubated with the test compound.

-

Arachidonic acid is added to start the reaction.

-

The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated from the concentration-inhibition curves.

Protocol for 5-LOX Inhibition:

-

The assay is typically performed using a cell-based system, such as stimulated human polymorphonuclear leukocytes (PMNLs).

-

PMNLs are pre-incubated with the test compound.

-

The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.

-

The formation of 5-LOX products, such as leukotriene B4 (LTB4), is measured by ELISA or HPLC.

-

IC50 values are determined based on the reduction of LTB4 formation.

Visualizations

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Mechanism of action for tubulin-inhibiting this compound derivatives.

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX inhibiting this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship data, though in some cases inferred from closely related analogs, consistently points to the importance of substitutions at the 2-amino position for modulating potency and selectivity against various biological targets. The 4-ethoxyphenyl group itself is a favorable substituent for activities such as tubulin inhibition and likely for anti-inflammatory and AChE inhibitory activities as well. Future research should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR and optimize the pharmacological properties for specific therapeutic applications.

References

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine. The information is curated for professionals in research and drug development, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing the synthetic pathway.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound, providing a quick reference for its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂OS | --INVALID-LINK--[1] |

| Molar Mass | 220.291 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 404.8 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.222 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.614 | --INVALID-LINK-- |

| Flash Point | 198.6 °C | --INVALID-LINK-- |

| logP (Predicted) | 2.9 | --INVALID-LINK--[2] |

| pKa (Predicted) | Basic: 4.5, Acidic: 11.2 | N/A |

| Melting Point | Not available | N/A |

| Aqueous Solubility | Not available | N/A |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thiourea.[3][4][5][6]

Reaction:

2-bromo-1-(4-ethoxyphenyl)ethan-1-one + Thiourea → this compound

Materials:

-

2-bromo-1-(4-ethoxyphenyl)ethan-1-one

-

Thiourea

-

Ethanol (or other suitable polar solvent like methanol or DMF)

-

Sodium carbonate solution (5%) or another suitable base for neutralization

-

Distilled water

-

Ethyl acetate (for extraction, if necessary)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or hot plate with a stirrer

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1 equivalent) in ethanol. Add thiourea (1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation and Neutralization: Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[3]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with distilled water to remove any inorganic salts.

-

Drying: Air-dry the collected solid or dry it in a desiccator.

-

Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.

Synthetic Pathway Visualization

The following diagram illustrates the general workflow for the Hantzsch synthesis of 2-amino-4-arylthiazoles, the class of compounds to which this compound belongs.

References

An In-Depth Technical Guide to 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is this compound. The synthesis of this and related 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.

A general synthetic pathway for this compound is outlined below. The key starting material, 2-bromo-1-(4-ethoxyphenyl)ethanone, is reacted with thiourea in a suitable solvent, such as ethanol, often under reflux conditions, to yield the target 2-aminothiazole.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative experimental protocol for the synthesis of 4-aryl-1,3-thiazol-2-amine derivatives, which can be adapted for the synthesis of the core molecule.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

Procedure:

-

A mixture of the appropriate substituted α-bromoacetophenone and thiourea is refluxed in ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-aminothiazole derivative.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of 4-aryl-1,3-thiazol-2-amine have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being the most prominent. The following sections summarize the key findings and SAR for these activities.

Anticancer Activity

Several studies have investigated N,4-diaryl-1,3-thiazole-2-amines as potent antiproliferative agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Structure-Activity Relationship Highlights:

-

Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly influence antiproliferative activity. For instance, dimethoxy substitutions, such as 2,4-dimethoxy, on this ring have been shown to enhance potency.

-

Substitution on the 4-phenyl ring: The 4-ethoxyphenyl group at the 4-position of the thiazole ring is a key structural feature. Modifications at this position can modulate activity.

-

Modifications at the 2-amino group: Introduction of substituents on the nitrogen of the 2-amino group, such as methyl or acetyl groups, has been observed to reduce antiproliferative activity compared to the unsubstituted amine.

Table 1: Antiproliferative Activity of Selected N,4-Diaryl-1,3-thiazol-2-amine Analogs

| Compound ID | N-Aryl Substitution (Ring A) | 4-Aryl Substitution (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |

| 10s | 2,4-Dimethoxyphenyl | 4-Methoxyphenyl | SGC-7901 | 0.36 | [1] |

| HT-1080 | 0.86 | [1] | |||

| A549 | 0.52 | [1] | |||

| 10l | 3-Hydroxy-4-methoxyphenyl | 3,4,5-Trimethoxyphenyl | HT-1080 | <1 | [1] |

| ATCAA-1 | - | Phenyl | CCRF-CEM (Leukemia) | 0.124 | [2] |

| NCI-H522 (Lung) | 3.81 | [2] |

Note: The data presented is for illustrative purposes and is derived from studies on structurally related compounds.

Anti-inflammatory Activity

Thiazole derivatives have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Dual inhibition of COX and LOX pathways is a desirable characteristic for anti-inflammatory agents with an improved safety profile.

Structure-Activity Relationship Highlights:

-

Substitution at the 2-position: The nature of the substituent at the 2-amino position of the thiazole ring is crucial for anti-inflammatory activity. Carboalkoxy amino side chains have shown promising activity.

-

Substitution at the 5-position: The presence of a substituted phenyl carbonyl group at the 5-position of the thiazole ring can contribute to the anti-inflammatory profile.

Table 2: In Vitro Anti-inflammatory Activity of Selected Thiazole Analogs

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b | 39.06 | 0.93 | - | 42 | [3] |

| 5d | 93.01 | 0.83 | 23.08 | 112 | [3] |

| 5e | 94.24 | 0.76 | 38.46 | 124 | [3] |

| Celecoxib (Standard) | - | 0.05 | - | - | [3] |

| Aspirin (Standard) | 15.32 | - | - | - | [3] |

| Zileuton (Standard) | - | - | 11.00 | - | [3] |

Note: The data presented is for illustrative purposes and is derived from studies on structurally related compounds.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

The following provides a general outline for assessing the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib, Aspirin)

-

Assay buffer

-

Spectrophotometer

Procedure:

-

The COX enzymes are pre-incubated with the test compounds at various concentrations.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The conversion of arachidonic acid to prostaglandin is monitored, often by measuring the oxygen consumption or by a colorimetric method.

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, its analogs that inhibit tubulin polymerization interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Anti-inflammatory derivatives that inhibit COX and LOX enzymes block the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its analogs suggest significant potential in the areas of oncology and anti-inflammatory drug discovery. Future research should focus on the synthesis and detailed biological evaluation of this compound itself, as well as a systematic exploration of substitutions at the 2-amino and 5-positions of the thiazole ring to optimize potency and selectivity. Further studies are also warranted to elucidate the specific molecular targets and signaling pathways involved in the pharmacological effects of these compounds. In vivo efficacy and pharmacokinetic studies will be crucial for advancing promising candidates toward clinical development.

References

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

In Vitro Analysis of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific derivative, 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine, holds significant promise for research and development due to the established bioactivity of its structural class. While direct in vitro studies on this exact molecule are not extensively documented in publicly available literature, this technical guide synthesizes the known biological activities of closely related 4-aryl-1,3-thiazol-2-amine analogs to provide a predictive framework for its evaluation. This document outlines potential therapeutic applications, detailed experimental protocols for in vitro assessment, and hypothetical signaling pathways based on the activities of similar compounds.

Predicted Biological Activities and In Vitro Evaluation

Based on extensive research into its analogs, this compound is predicted to exhibit anticancer, anti-inflammatory, and enzyme inhibitory properties. The following sections detail the potential mechanisms and methodologies for their in vitro investigation.

Anticancer Activity

Derivatives of 4-aryl-1,3-thiazol-2-amine have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data from Analog Studies:

To provide a comparative baseline, the following table summarizes the in vitro anticancer activity of representative 4-aryl-1,3-thiazol-2-amine derivatives against human cancer cell lines.

| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 10.5 | [1] |

| Thiazolyl-pyrimidine derivative (Compound 9) | Ishikawa (Endometrial) | Not Specified | Moderate Activity | [2] |

| Thiazolyl-pyrimidine derivative (Compound 30) | A549 (Lung) | Not Specified | Moderate Activity | [2] |

| Thiazol-5(4H)-one derivative (Compound 4f) | HCT-116, HepG-2, MCF-7 | MTT Assay | 9.33 (Tubulin Polymerization) | [3] |

| Thiazolyl-pyridine derivative (Compound 5) | A549 (Lung) | MTT Assay | 0.452 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG-2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition

Anti-inflammatory Activity

The 2-aminothiazole scaffold is also associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.

Quantitative Data from Analog Studies:

The following table presents the in vitro anti-inflammatory activity of related thiazole derivatives.

| Compound/Analog | Target Enzyme | Assay | IC50 (µM) | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | COX-2 | Enzyme Inhibition | Potent Inhibition | [5] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | COX-2 | Enzyme Inhibition | Potent Inhibition | [5] |

| 4-(4-chlorophenyl)thiazol-2-amine derivative (20) | 5-LOX | Cell-free Assay | 0.05 | [6] |

| Thiazoline-2-thione derivative (4d) | BSA Denaturation | In vitro Assay | 21.9 (µg/mL) | [7] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a compound on the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl), a heme cofactor, and the test compound (this compound) at various concentrations.

-

Pre-incubation: Incubate the enzyme with the test compound for a short period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the wells.

-

Detection: The product of the COX-2 reaction, Prostaglandin E2 (PGE2), is typically measured using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the untreated control. The IC50 value is determined from the dose-response curve.

Experimental Workflow: Anti-inflammatory Screening

Enzyme Inhibition

Beyond inflammatory enzymes, thiazole derivatives have been investigated as inhibitors of other enzymes, such as neuronal nitric oxide synthase (nNOS).

Quantitative Data from Analog Studies:

| Compound/Analog | Target Enzyme | Assay | Potency | Reference |

| 2-aminothiazole-based compound | nNOS | Enzymatic Assay | Less potent than 2-aminopyridine analog | [8] |

| Benzofuran–thiazolylhydrazone derivative | MAO-A | Enzyme Inhibition | IC50 = 0.073 µM | [9] |

Experimental Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay measures the activity of nNOS by monitoring the conversion of L-arginine to L-citrulline.

-

Enzyme Preparation: Use purified recombinant rat or human nNOS.

-

Reaction Mixture: In a suitable buffer, combine the nNOS enzyme, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and calmodulin.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding L-[³H]arginine. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Separation and Detection: The product, L-[³H]citrulline, is separated from the unreacted L-[³H]arginine using cation-exchange resin. The amount of L-[³H]citrulline is then quantified by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of nNOS inhibition relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

While direct experimental data for this compound is limited, the extensive body of research on its structural analogs strongly suggests its potential as a bioactive compound with anticancer, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a foundational framework for researchers to initiate in vitro studies, offering established protocols and predictive insights into its mechanisms of action. Further investigation is warranted to elucidate the specific biological profile of this promising molecule.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 6. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the vast and pharmacologically significant family of 2-aminothiazoles. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on the foundational Hantzsch thiazole synthesis. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in drug discovery, forming the core of numerous compounds with diverse therapeutic applications. Thiazole derivatives have been extensively studied and have shown a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The versatility of the thiazole ring, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological targets. The title compound, this compound, is of particular interest due to the presence of the ethoxyphenyl group, which can influence its pharmacokinetic and pharmacodynamic profile.

Discovery and Historical Context: The Hantzsch Thiazole Synthesis

The discovery of this compound is intrinsically linked to the development of the Hantzsch thiazole synthesis , a classic and enduring method for the construction of the thiazole ring. First reported by the German chemist Arthur Hantzsch in 1887 , this reaction provides a straightforward and generally high-yielding route to a wide variety of thiazole derivatives.

The fundamental transformation in the Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide . In the case of 2-aminothiazoles, the thioamide component is typically thiourea . The reaction proceeds through a multistep mechanism involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

The historical significance of the Hantzsch synthesis lies in its robustness and versatility, which has allowed for the creation of vast libraries of thiazole-containing compounds for biological screening. This has been instrumental in the discovery of numerous lead compounds in drug development programs.

Synthesis of this compound

The synthesis of this compound is a direct application of the Hantzsch thiazole synthesis. The key starting materials for this specific molecule are 2-bromo-1-(4-ethoxyphenyl)ethan-1-one and thiourea .

General Reaction Scheme

Caption: General reaction for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Hantzsch reaction conditions.

Materials:

-

2-bromo-1-(4-ethoxyphenyl)ethan-1-one

-

Thiourea

-

Ethanol (or other suitable solvent like methanol)

-

Sodium bicarbonate solution (5% w/v) or other mild base

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.0 equivalent) in ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the product should form.

-

Neutralization: Slowly add a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction until effervescence ceases.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with ample deionized water to remove any inorganic salts.

-

Drying: Dry the crude product.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis of Precursor: 2-bromo-1-(4-ethoxyphenyl)ethan-1-one

The α-haloketone precursor can be synthesized from the corresponding acetophenone.

Reaction:

1-(4-ethoxyphenyl)ethan-1-one can be brominated using a suitable brominating agent, such as bromine in a suitable solvent like acetic acid or chloroform.

Characterization and Data Presentation

| Property | Data | Source/Method |

| Molecular Formula | C₁₁H₁₂N₂OS | Calculated |

| Molecular Weight | 220.29 g/mol | Calculated |

| CAS Number | 15850-29-0 | Chemical Abstracts |

| Appearance | Expected to be a solid at room temperature. | General for this class |

| Melting Point | Not reported in the searched literature. | - |

| ¹H NMR | Not reported in the searched literature. | - |

| ¹³C NMR | Not reported in the searched literature. | - |

| Mass Spectrum (m/z) | Data available, but specific fragments not detailed. | - |

| Infrared (IR) Spectroscopy | Not reported in the searched literature. | - |

Biological Activity and Potential Applications

Although specific biological activity data for this compound has not been reported in the searched literature, the broader class of 2-aminothiazole derivatives is well-documented to possess a wide range of pharmacological activities.

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, this compound could be investigated for the following potential applications:

-

Anti-inflammatory: Many thiazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Anticancer: The 2-aminothiazole scaffold is present in several compounds that exhibit cytotoxic activity against various cancer cell lines. The mechanisms of action can vary, including inhibition of kinases, tubulin polymerization, or other cellular processes.

-

Antimicrobial: Thiazole-containing compounds have been developed as antibacterial and antifungal agents.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: A generalized workflow for the biological evaluation of a new chemical entity.

Signaling Pathways

Currently, there is no specific information in the searched literature detailing the interaction of this compound with any particular signaling pathways. However, based on the known mechanisms of action of other anticancer and anti-inflammatory thiazole derivatives, potential targets could include pathways regulated by kinases such as VEGFR, or inflammatory signaling cascades involving prostaglandins and leukotrienes. Further research would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a classic example of a pharmacologically relevant heterocyclic compound accessible through the historic and reliable Hantzsch thiazole synthesis. While specific biological data for this exact molecule remains to be published, its structural similarity to a multitude of bioactive 2-aminothiazoles suggests its potential as a valuable building block for the development of new therapeutic agents. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and further investigate the biological properties of this and related compounds. Future studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Potential Therapeutic Targets for 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Disclaimer: Direct therapeutic targets for the specific compound 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine are not extensively documented in publicly available research. This guide synthesizes information on the therapeutic targets of closely related analogues and the broader class of 2-aminothiazole derivatives to infer potential areas of investigation for the specified molecule.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Derivatives of this heterocyclic motif have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5] The presence of the 4-ethoxyphenyl group at the 4-position and a primary amine at the 2-position of the thiazole ring in this compound suggests that it may share biological activities with other N-aryl-4-aryl-1,3-thiazol-2-amines. This technical guide consolidates the existing research on these related compounds to propose and detail potential therapeutic targets for this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, the primary potential therapeutic targets for this compound can be categorized into two main areas: oncology and inflammatory diseases.

Oncology: Tubulin Polymerization Inhibition

A significant body of research points to the 2-aminothiazole scaffold as a potent inhibitor of tubulin polymerization.[6] These compounds often act as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics, which is crucial for cell division, motility, and morphology.[6] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Signaling Pathway: Microtubule Dynamics and Cell Cycle Arrest

The proposed mechanism involves the binding of the 2-aminothiazole derivative to the colchicine site on β-tubulin. This binding event interferes with the assembly of α- and β-tubulin heterodimers into microtubules. The resulting unstable microtubules cannot form a proper mitotic spindle, leading to a halt in mitosis and eventual cell death.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Inflammatory Diseases: COX and 5-LOX Inhibition

Several N-aryl-4-aryl-1,3-thiazol-2-amine derivatives have demonstrated potent anti-inflammatory activity through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[4][7] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Signaling Pathway: Arachidonic Acid Cascade

In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. The COX pathway converts arachidonic acid into prostaglandins, which mediate pain, fever, and inflammation. The 5-LOX pathway converts it into leukotrienes, which are involved in asthma and allergic responses. Dual inhibition of COX and 5-LOX can offer a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.

Caption: Proposed inhibition of the arachidonic acid cascade.

Other Potential Targets

The 2-aminothiazole scaffold has been associated with a variety of other biological activities, suggesting a broader range of potential therapeutic targets for this compound:

-

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition: Some derivatives have shown potent inhibition of PARP-1, an enzyme involved in DNA repair.[1] PARP inhibitors are an established class of anticancer agents.

-

Dihydrofolate Reductase (DHFR) Inhibition: Certain 2-aminothiazole compounds have been identified as DHFR inhibitors, which can have both anticancer and antimicrobial applications.[1]

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Some thiazole derivatives have shown potent AChE inhibitory activity.[8]

-

Deoxyribonuclease I (DNase I) Inhibition: More recently, 4-(4-chlorophenyl)thiazol-2-amines were identified as inhibitors of DNase I, suggesting potential applications in neurodegenerative diseases.[9]

Quantitative Data on Related Compounds

The following table summarizes the biological activities of various 2-aminothiazole derivatives, providing an indication of the potential potency of this compound.

| Compound Class/Derivative | Target | Assay | IC50/Activity | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Tubulin | Antiproliferative (SGC-7901 cells) | 0.36 µM | [6] |

| 4-(2,4-diethoxyphenyl)thiazol-2-amine derivatives | PARP-1 | PARP-1 Inhibition | Potent inhibitors | [1] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | DHFR | DHFR Inhibition | 0.06 µM | [1] |

| 2-[4-(p-Tolylthiazol-2-yl)amino]-5-(3,4-dimethoxybenzylidene)-4,5-dihydrothiazole-4-one | AChE | AChE Inhibition | 103.24 nM | [8] |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 5-LOX Inhibition | Potent inhibitor | [7] |

| 4-(4-chlorophenyl)thiazol-2-amine derivative (Compound 20) | 5-LOX | 5-LOX Inhibition (cell-free) | 50 nM | [9] |

| 4-(4-chlorophenyl)thiazol-2-amine derivative (Compound 19) | DNase I | DNase I Inhibition | 79.79 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound against its potential therapeutic targets. Below are representative protocols for key assays.

Tubulin Polymerization Assay

Objective: To determine the effect of the test compound on the in vitro polymerization of tubulin.

Methodology:

-

Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound dissolved in DMSO.

-

Procedure:

-

A solution of tubulin (e.g., 1 mg/mL) in polymerization buffer is prepared and kept on ice.

-

The test compound at various concentrations is added to the wells of a 96-well plate.

-

The tubulin solution containing GTP (e.g., 1 mM) is added to the wells.

-

The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

-

The change in absorbance at 340 nm is monitored over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis: The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of a vehicle control (DMSO). IC50 values are determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the test compound on cell cycle distribution in a cancer cell line.

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., SGC-7901, MCF-7) is cultured to logarithmic growth phase.

-

Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.

COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To determine the inhibitory activity of the test compound against COX-1, COX-2, and 5-LOX enzymes.

Methodology (Enzyme-based, in vitro):

-

Reagents: Purified COX-1 and COX-2 enzymes, 5-LOX enzyme, arachidonic acid (substrate), appropriate buffers, and detection reagents.

-

Procedure (COX Assay):

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

-

Arachidonic acid is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent-based detection kit.

-

-

Procedure (5-LOX Assay):

-

The test compound is pre-incubated with the 5-LOX enzyme.

-

Arachidonic acid is added to start the reaction.

-

The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. IC50 values are determined from the resulting dose-response curves.

Conclusion

While direct experimental data for this compound is limited, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for exploring its therapeutic potential. The most promising avenues for investigation appear to be in oncology, through the inhibition of tubulin polymerization, and in the treatment of inflammatory conditions, via the dual inhibition of COX and 5-LOX enzymes. Further exploration of its activity against other targets such as PARP-1, DHFR, and AChE could also yield valuable therapeutic opportunities. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and its future derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted spectroscopic values based on established chemical principles and data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₂N₂OS Molecular Weight: 220.29 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, the thiazole proton, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | 3H | ~7.0 |

| -CH₂- (ethoxy) | 3.9 - 4.1 | Quartet (q) | 2H | ~7.0 |

| -NH₂ (amine) | 5.0 - 7.0 | Broad Singlet (br s) | 2H | - |

| Thiazole C5-H | 6.5 - 6.8 | Singlet (s) | 1H | - |

| Aromatic H (ortho to -OEt) | 6.8 - 7.0 | Doublet (d) | 2H | ~8.5 |

| Aromatic H (meta to -OEt) | 7.5 - 7.7 | Doublet (d) | 2H | ~8.5 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | 14 - 16 |

| -CH₂- (ethoxy) | 63 - 65 |

| Thiazole C5 | 100 - 105 |

| Aromatic C (ortho to -OEt) | 114 - 116 |

| Aromatic C (ipso, attached to thiazole) | 126 - 128 |

| Aromatic C (meta to -OEt) | 127 - 129 |

| Thiazole C4 | 148 - 152 |

| Aromatic C (ipso, attached to -OEt) | 158 - 160 |

| Thiazole C2 | 167 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3250 - 3400 | Medium, Two Bands |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=N (thiazole ring) | Stretch | 1620 - 1650 | Medium to Strong |

| N-H (primary amine) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C=C (aromatic ring) | Stretch | 1450 - 1600 | Medium, Multiple Bands |

| C-O (ether) | Asymmetric Stretch | 1240 - 1260 | Strong |

| C-N | Stretch | 1250 - 1335 | Medium to Strong |

| C-S (thiazole ring) | Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to preserve the molecular ion.

| m/z | Assignment | Notes |

| 221.07 | [M+H]⁺ | Protonated molecular ion. |

| 220.06 | [M]⁺ | Molecular ion (less likely with ESI). |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-